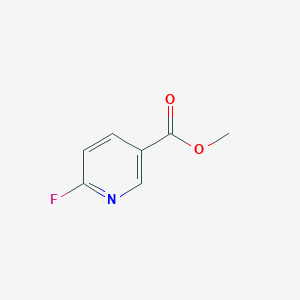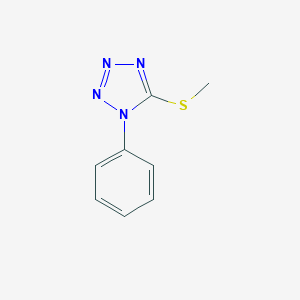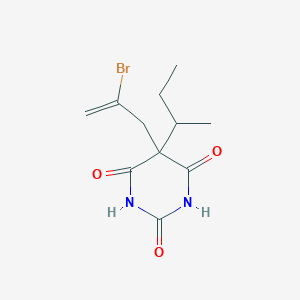
N,N-Dimethylphenethylamine
Vue d'ensemble
Description
N,N-Dimethylphenethylamine (N,N-DMPEA) is a substituted phenethylamine that is used as a flavoring agent . It is an alkaloid that was first isolated from the orchid Eria jarensis . Its aroma is described as “sweet, fishy” and it is mainly used in cereal, cheese, dairy products, fish, fruit, and meat . It is also being used in pre-workout and bodybuilding supplements with claims of a stimulant effect .
Synthesis Analysis
While specific synthesis methods for N,N-Dimethylphenethylamine were not found in the search results, it’s worth noting that similar compounds are often synthesized through reductive amination or alkylation of phenethylamine .
Molecular Structure Analysis
The molecular formula of N,N-Dimethylphenethylamine is C10H15N . It has an average mass of 149.233 Da and a monoisotopic mass of 149.120453 Da . The molecule contains a total of 26 bond(s). There are 11 non-H bond(s), 6 multiple bond(s), 3 rotatable bond(s), 6 aromatic bond(s), 1 six-membered ring(s), and 1 tertiary amine(s) (aliphatic) .
Physical And Chemical Properties Analysis
N,N-Dimethylphenethylamine has a molecular formula of C10H15N, an average mass of 149.233 Da, and a monoisotopic mass of 149.120453 Da .
Applications De Recherche Scientifique
Flavoring Agent
“N,N-Dimethylphenethylamine” is used as a flavoring agent . Its aroma is described as "sweet, fishy" . It is mainly used in cereal, cheese, dairy products, fish, fruit, and meat .
Pre-Workout and Bodybuilding Supplements
This compound is being used in pre-workout and bodybuilding supplements with claims of a stimulant effect .
TAAR1 Agonist
There is evidence suggesting that “N,N-Dimethylphenethylamine” acts as a TAAR1 (Trace Amine-Associated Receptor 1) agonist in humans . TAAR1 is a receptor protein that plays a significant role in regulating neurotransmission in dopamine, norepinephrine, and serotonin neurons.
5-HT1A Ligand
“N,N-Dimethylphenethylamine” has been found to act as a 5-HT1A ligand in rats . The 5-HT1A receptor is a subtype of the 5-HT receptor that binds to the endogenous neurotransmitter serotonin. It is thought to play a considerable role in mood and anxiety.
Interaction with MAO-B
Some less conclusive research also indicated that “N,N-Dimethylphenethylamine” had interaction with Monoamine oxidase B (MAO-B), most likely as an enzyme substrate and not an inhibitor . MAO-B is an enzyme in the brain that breaks down chemicals like dopamine, norepinephrine, and serotonin.
Positional Isomer of Methamphetamine
“N,N-Dimethylphenethylamine” is a positional isomer of methamphetamine . Instead of the methyl group attached to the alpha position of phenylethylamine, it’s attached to the nitrogen group. Both substances have the chemical formula C10H15N .
Mécanisme D'action
Target of Action
N,N-Dimethylphenethylamine (N,N-DMPEA) is a substituted phenethylamine . The primary targets of N,N-DMPEA are the Trace Amine-Associated Receptor 1 (TAAR1) and the 5-HT1A receptor . TAAR1 is a G protein-coupled receptor that is involved in regulating neurotransmission in the brain . The 5-HT1A receptor is a subtype of the serotonin receptor, which plays a role in various neurological processes .
Mode of Action
N,N-DMPEA acts as an agonist at the TAAR1 receptor . Agonists are substances that bind to a receptor and activate the receptor to produce a biological response. In this case, N,N-DMPEA binding to the TAAR1 receptor can stimulate the release of neurotransmitters .
Biochemical Pathways
Its interaction with taar1 suggests it may influence thedopaminergic, serotonergic, and glutamatergic systems . These systems are involved in mood regulation, cognition, and sensory perception .
Pharmacokinetics
Phenethylamines are generally well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted in the urine .
Result of Action
Its agonist activity at the taar1 receptor suggests it may stimulate the release of neurotransmitters, potentially leading to changes in mood, cognition, and sensory perception .
Action Environment
The action, efficacy, and stability of N,N-DMPEA can be influenced by various environmental factors. These may include the presence of other substances, the physiological state of the individual, and genetic factors that can affect the metabolism and response to N,N-DMPEA
Propriétés
IUPAC Name |
N,N-dimethyl-2-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-11(2)9-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOFSCODFRHERQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10275-21-5 (hydrochloride) | |
| Record name | N,N-Dimethylphenylethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001126712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40150114 | |
| Record name | N,N-Dimethylphenylethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40150114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to yellow liquid; Sweet fishy aroma | |
| Record name | N,N-Dimethylphenethylamine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1602/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in water, Soluble (in ethanol) | |
| Record name | N,N-Dimethylphenethylamine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1602/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.898-0.904 | |
| Record name | N,N-Dimethylphenethylamine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1602/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
N,N-Dimethylphenethylamine | |
CAS RN |
1126-71-2 | |
| Record name | Dimethylphenethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1126-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethylphenylethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001126712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethylphenethylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1849 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N-Dimethylphenylethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40150114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Dimethylphenethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-DIMETHYL-2-PHENETHYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I4C10U12C8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the structural characteristics of N,N-Dimethylphenethylamine?
A1: N,N-Dimethylphenethylamine has the molecular formula C10H15N and a molecular weight of 149.23 g/mol. While detailed spectroscopic data is not explicitly provided in the given research papers, [] it is known that substituted phenethylamines, like N,N-Dimethylphenethylamine, exhibit characteristic ultraviolet and infrared spectra. []
Q2: How does N,N-Dimethylphenethylamine behave in excited states?
A2: Research using time-resolved multiphoton ionization mass spectrometry coupled with Rydberg Fingerprint Spectroscopy (RFS) has shed light on the excited-state dynamics of N,N-Dimethylphenethylamine (PENNA). Upon excitation, PENNA undergoes a rapid conversion from the 3p to the 3s Rydberg state within 149 fs. [] This transition is linked to the onset of fragmentation. Further studies show a biexponential decay of the 3s signal, attributed to electronic curve crossing from the Rydberg state to a dissociative antibonding orbital. [] This process might explain fragmentation pathways observed in electron capture dissociation of proteins. Interestingly, the initial fast decay (1.3 ps) is significantly slowed down (5.6 ps time constant) due to a relaxation process. []
Q3: Has the electron binding energy of N,N-Dimethylphenethylamine been studied?
A3: Yes, studies have observed a shift in the electron binding energy of the 3s Rydberg state of PENNA with a time constant of 4.8 ps. [] This shift is suggested to be a result of a cation-π interaction driven conformational rearrangement within the molecule. []
Q4: Are there any studies on the potential environmental impact of N,N-Dimethylphenethylamine?
A4: While the provided research papers do not directly investigate the environmental impact of N,N-Dimethylphenethylamine, one study mentions its detection in wastewater effluent used for crop irrigation. [] This finding highlights the importance of further research into the compound's potential ecotoxicological effects and degradation pathways.
Q5: What is known about the synthesis of N,N-Dimethylphenethylamine and its derivatives?
A5: Several methods for synthesizing N,N-Dimethylphenethylamine and its derivatives have been explored. One study describes the synthesis of radioiodinated phenylalkylamines, including 2-[131I]-iodo-4,5-dimethoxy-N,N-dimethyl-phenethylamine, for potential use in brain mapping with SPECT technology. [] Another study details a synthetic route involving the reduction of 5-aryloxazolidines with triethylsilane, leading to N,N-Dimethylphenethylamine and related compounds. [] The formation of [4, 5-dimethoxy-α-(3, 4-dimethoxyphenyl)-o-tolyl] acetonitrile as a byproduct during the synthesis of N,N-Dimethylphenethylamine derivatives has also been reported. []
Q6: Have there been any investigations into the metabolism of N,N-Dimethylphenethylamine?
A6: While specific metabolic pathways are not detailed in the provided research, one study investigates the use of deuterium-labeled N,N-Dimethylphenethylamine-α,α-d2 to study its metabolic conversion rate in the brain. [] This suggests an interest in understanding how this compound is processed within biological systems.
Q7: Is N,N-Dimethylphenethylamine a substrate for monoamine oxidase B?
A7: One of the research papers specifically examines the potential of N,N-Dimethylphenethylamine to act as a substrate for monoamine oxidase b. [] While the abstract does not disclose the findings, this research highlights the interest in understanding the interaction of N,N-Dimethylphenethylamine with enzymes involved in neurotransmitter metabolism.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B72953.png)

![Anthracenesulfonic acid, 1-amino-9,10-dihydro-2-methyl-4-[(4-methyl-2-sulfophenyl)amino]-9,10-dioxo-, sodium salt (1:2)](/img/structure/B72956.png)

![n-{1-[Bis(2-chloroethyl)amino]-1-oxopropan-2-yl}benzamide](/img/structure/B72958.png)






